molecular formula C26H12O8 B2613183 4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 321580-30-7

4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Cat. No.: B2613183
CAS No.: 321580-30-7
M. Wt: 452.374
InChI Key: NLDUHJQCKDWCPH-UHFFFAOYSA-N
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Description

4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of isochromene derivatives, which are characterized by their fused ring systems and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with isochromene derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, often leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isochromene compounds.

Scientific Research Applications

4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dichloroisochromeno[6,5,4-def]isochromene-1,3,6,8-tetrone
  • 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetrone
  • 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Uniqueness

4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is unique due to its diphenoxy functional groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity, stability, and potential for forming complex molecular architectures compared to its halogenated counterparts.

Properties

IUPAC Name

2,9-diphenoxy-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H12O8/c27-23-15-11-17(31-13-7-3-1-4-8-13)21-19-16(24(28)33-25(21)29)12-18(22(20(15)19)26(30)34-23)32-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDUHJQCKDWCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C4=C5C(=C2)C(=O)OC(=O)C5=C(C=C4C(=O)OC3=O)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H12O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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